molecular formula C21H18N2O2S B2973876 3-(2-methylphenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326911-67-4

3-(2-methylphenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No. B2973876
CAS RN: 1326911-67-4
M. Wt: 362.45
InChI Key: NSRJVZHMAHOGNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-methylphenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C21H18N2O2S and its molecular weight is 362.45. The purity is usually 95%.
BenchChem offers high-quality 3-(2-methylphenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-methylphenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

Researchers have explored the synthesis and reactions of polynuclear heterocycles, including thieno[3,2-d]pyrimidine derivatives, due to their significant biological activities. These compounds, such as 4-oxo-thienopyrimidine derivatives, have shown promise as inhibitors of adenosine kinase, platelet aggregation, and possess anti-leukemia and anticancer activities (El-Gazzar, Hussein, & Aly, 2006). The synthesis approaches often involve reactions that yield biologically active thienopyrimidine derivatives, highlighting the compound's utility in developing new pharmacological agents.

Pharmacological Applications

The thieno[3,2-d]pyrimidine-2,4-dione derivatives have been evaluated as potent human GnRH receptor antagonists for treating reproductive diseases. Modifications to the core structure, such as adding a 2-(2-pyridyl)ethyl group, have been found crucial for enhancing receptor binding activity. These derivatives demonstrate the compound's potential in developing treatments for diseases related to the GnRH receptor (Guo et al., 2003).

Antibacterial Activity

Substituted thieno[3,2-d]pyrimidines have been synthesized and evaluated for their antibacterial properties. The preparation of these derivatives involves multiple steps, including cyclization and nucleophilic substitution, to introduce various aromatic amines. The synthesized compounds have been characterized and tested for their antibacterial efficacy, indicating the compound's application in developing new antibacterial agents (More et al., 2013).

Anticancer Activity

Research has also delved into the potential anticancer activity of thieno[3,2-d]pyrimidine derivatives. Through an efficient synthesis process, new fused pyrimidinone derivatives have been developed and tested for their in vitro anticancer activity. The study highlights the significance of incorporating biologically active moieties, such as thiophene and pyridine, to investigate their efficacy against cancer cells, demonstrating the compound's relevance in anticancer research (Aly et al., 2018).

Optoelectronic and NLO Properties

The structural parameters, electronic, and nonlinear optical (NLO) properties of thiopyrimidine derivatives have been explored through both experimental and theoretical (DFT/TDDFT) studies. These derivatives, including the thieno[3,2-d]pyrimidine-2,4-dione, exhibit promising applications in medicine and NLO fields due to their significant NLO characteristics. Such studies underline the compound's potential in developing materials for optoelectronic applications (Hussain et al., 2020).

properties

IUPAC Name

3-(2-methylphenyl)-1-[(4-methylphenyl)methyl]-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S/c1-14-7-9-16(10-8-14)13-22-18-11-12-26-19(18)20(24)23(21(22)25)17-6-4-3-5-15(17)2/h3-12,18-19H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOULAXHVKQGLPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3C=CSC3C(=O)N(C2=O)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methylphenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.